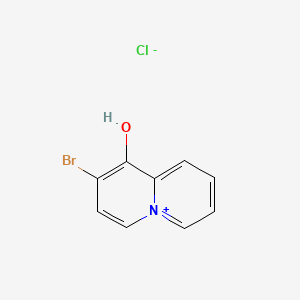

2-Bromoquinolizin-5-ium-1-ol;chloride

Description

2-Bromoquinolizin-5-ium-1-ol;chloride is a heterocyclic organic compound featuring a quinolizinium core—a bicyclic aromatic system comprising fused pyridine and benzene rings. The bromine substituent at the 2-position and the hydroxyl group at the 1-position contribute to its unique electronic and steric properties. The chloride counterion enhances solubility in polar solvents, making it relevant for applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

2-bromoquinolizin-5-ium-1-ol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO.ClH/c10-7-4-6-11-5-2-1-3-8(11)9(7)12;/h1-6H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOOILNJFCATQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+]2C=CC(=C(C2=C1)O)Br.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Properties

| Compound Name | Core Structure | Substituents | CAS Number | Key Properties/Applications |

|---|---|---|---|---|

| 2-Bromoquinolizin-5-ium-1-ol;chloride | Quinolizinium | 2-Br, 1-OH, Cl⁻ counterion | - | Polar solubility, potential drug lead |

| 5-Bromoquinoline hydrochloride | Quinoline | 5-Br, Cl⁻ counterion | 122759-89-1 | Antimicrobial activity, synthesis |

| 2-(4-Bromoanilino)-6-(4-chlorophenyl)-5-methoxycarbonyl-4-methyl-3,6-dihydropyrimidin-1-ium Chloride | Pyrimidinium | 4-Br-anilino, 4-Cl-phenyl, Cl⁻ counterion | - | Crystallography studies, drug design |

| 5-(2-chloroethyl)phenazin-5-ium,chloride | Phenazinium | 2-chloroethyl, Cl⁻ counterion | 94496-06-7 | Electrochemical applications |

Structural Insights :

- Core Heterocycle: The quinolizinium core (target compound) differs from quinoline (flat monocyclic) and phenazinium (larger π-system) in electronic delocalization and steric bulk, influencing binding interactions in biological or material contexts .

- Substituent Effects: Bromine at the 2-position (target) vs.

- Counterion Role : Chloride in all compounds enhances aqueous solubility, but phenazinium derivatives (e.g., 5-(2-chloroethyl)phenazin-5-ium,chloride) may exhibit stronger π-π stacking due to extended aromaticity, useful in electrochemical sensors .

Physicochemical and Functional Comparisons

Key Findings :

- Sensor Potential: While the target compound lacks direct sensor data, KCl/methanol systems (as in ) are common in electrochemical sensing, suggesting compatibility for similar applications .

- Pharmaceutical Relevance: Pyrimidinium derivatives () are studied for kinase inhibition, implying that bromoquinolizinium analogs could target similar enzymatic pathways .

- Toxicity and Handling: Phenazinium chlorides () require stringent safety protocols (100% concentration noted), whereas bromoquinolines show lower acute toxicity in antimicrobial studies .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.